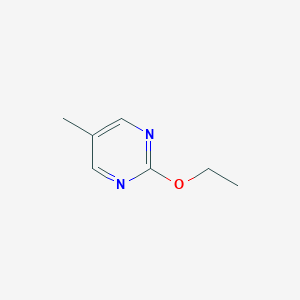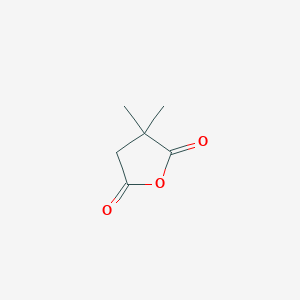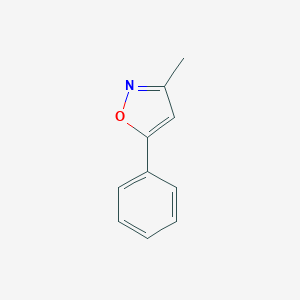
3beta-Hydroxyolean-12-ene-28,30-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Hydroxyolean-12-ene-28,30-dioic acid is a pentacyclic triterpenoid compound that has been isolated from various plant sources, including the roots of Cecropia telenitida . It is known for its potential biological activities, including anti-inflammatory and cytotoxic properties . The compound’s structure includes a unique combination of functional groups that contribute to its diverse chemical reactivity and biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3beta-Hydroxyolean-12-ene-28,30-dioic acid can be synthesized through semi-pilot scale extraction systems and automated flash chromatography devices . The isolation process involves vapor diffusion of methanol in chloroform to yield suitable crystals for X-ray diffraction . The synthetic route typically involves the use of various organic solvents and chromatographic techniques to purify the compound.
Industrial Production Methods
The process involves maceration and Soxhlet extraction, which are conventional technologies used to isolate saponins and other triterpenoids .
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxyolean-12-ene-28,30-dioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of spergulagenic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of spergulagenic acid include various oxidized and reduced derivatives, which can exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: 3beta-Hydroxyolean-12-ene-28,30-dioic acid has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: The compound’s biological activities make it a potential candidate for use in the development of new pharmaceuticals and other industrial applications.
Mécanisme D'action
The mechanism of action of spergulagenic acid involves its interaction with various molecular targets and pathways . The compound has been shown to block the secretion of proinflammatory cytokines such as interleukin-1 beta, interleukin-12p40, interleukin-12p70, and tumor necrosis factor-alpha in dendritic cell-based assays . This inhibition of cytokine secretion suggests that spergulagenic acid may modulate immune responses and inflammation.
Comparaison Avec Des Composés Similaires
3beta-Hydroxyolean-12-ene-28,30-dioic acid is structurally similar to other pentacyclic triterpenoids, such as:
- Oleanolic acid
- Hederagenin
- Phytolaccagenic acid
- Serjanic acid
- Gypsogenin
These compounds share similar structural features, including the pentacyclic triterpenoid backbone, but differ in their functional groups and biological activities . This compound is unique in its specific combination of functional groups, which contribute to its distinct biological properties.
Propriétés
Numéro CAS |
18671-48-2 |
|---|---|
Formule moléculaire |
C30H46O5 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21+,22-,26-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
MCHKKYSPJGWAHQ-DQLFAPCQSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |
SMILES isomérique |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)








![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
